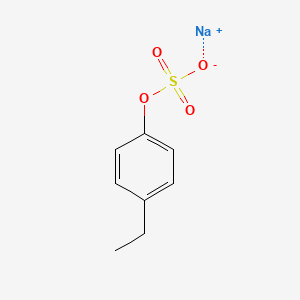
4-Ethylphenyl sulfate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl sulfate (sodium) is the sodium salt of 4-Ethylphenyl sulfate, a gut microbial metabolite derived from tyrosine. This compound is formed when tyrosine is converted into 4-ethylphenol, which is subsequently sulfated in the liver. It has been found in various biological contexts, including the urine of male rats, and is associated with several physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylphenyl sulfate (sodium) can be synthesized through the sulfation of 4-ethylphenol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the sulfate ester. The sodium salt form is obtained by neutralizing the resulting 4-ethylphenyl sulfate with sodium hydroxide .
Industrial Production Methods
Industrial production of 4-Ethylphenyl sulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The final product is purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The sulfate group can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
4-Ethylphenyl sulfate (sodium) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.
Medicine: Investigated for its association with conditions like autism, insulin resistance, and chronic kidney disease.
Industry: Utilized in the production of various chemical products and as an intermediate in synthetic processes
Mechanism of Action
The mechanism of action of 4-Ethylphenyl sulfate (sodium) involves its interaction with various molecular targets and pathways. It is known to modulate neurological health and function, particularly in the context of autism. The compound can cross the blood-brain barrier and affect brain connectivity, leading to anxiety-like behaviors. It is also involved in metabolic pathways related to tyrosine catabolism .
Comparison with Similar Compounds
4-Ethylphenyl sulfate (sodium) can be compared with other similar compounds, such as:
p-Cresol sulfate: Another gut microbial metabolite derived from tyrosine with similar bioactivities.
Indoxyl sulfate: A metabolite derived from tryptophan with known toxic effects in chronic kidney disease.
Phenyl sulfate: A simpler sulfate ester with different biological activities
These compounds share some structural similarities but differ in their specific biological effects and pathways.
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;(4-ethylphenyl) sulfate |
InChI |
InChI=1S/C8H10O4S.Na/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WUFXTCPDTQKASE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















